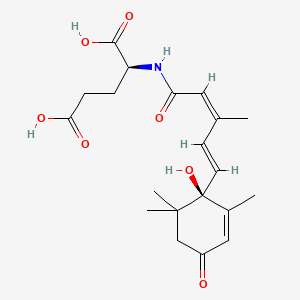

(+)-cis,trans-Abscisic Acid-L-glutamic Acid

Description

(+)-cis,trans-Abscisic Acid-L-glutamic Acid is a conjugate of abscisic acid and L-glutamic acid. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-glutamic acid is an amino acid that plays a crucial role in protein synthesis and neurotransmission.

Properties

Molecular Formula |

C20H27NO7 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H27NO7/c1-12(9-16(23)21-15(18(26)27)5-6-17(24)25)7-8-20(28)13(2)10-14(22)11-19(20,3)4/h7-10,15,28H,5-6,11H2,1-4H3,(H,21,23)(H,24,25)(H,26,27)/b8-7+,12-9-/t15-,20-/m0/s1 |

InChI Key |

XBLLJXXMQDMPPC-YTLFLFGRSA-N |

Isomeric SMILES |

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CCC(=O)O)C(=O)O)/C)O)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CCC(=O)O)C(=O)O)C)O)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis,trans-Abscisic Acid-L-glutamic Acid typically involves the conjugation of abscisic acid with L-glutamic acid. This can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the use of catalysts and specific solvents to facilitate the conjugation process.

Industrial Production Methods

Industrial production of L-glutamic acid is commonly achieved through fermentation processes. Microorganisms such as Corynebacterium glutamicum are used to convert substrates like glucose into L-glutamic acid through metabolic pathways. The production process involves optimizing various factors such as pH, temperature, and nutrient availability to maximize yield .

Chemical Reactions Analysis

Oxidation and Reduction

The cyclohexene ring and side-chain functional groups drive redox reactivity:

Enzymatic Interactions

ABA-L-Glu participates in plant signaling through enzyme-mediated transformations:

-

β-Glucosidase hydrolysis : Cleaves the ester bond, releasing active ABA during drought stress .

-

Aldolase-catalyzed degradation : Converts ABA-L-Glu to phaseic acid derivatives under prolonged light exposure .

-

ABC transporter-mediated transport : AtABCG25 homologs facilitate ABA-L-Glu translocation across membranes, enhancing systemic stress responses .

Comparative Reactivity with Related Compounds

Stability and Degradation Pathways

Scientific Research Applications

(+)-cis,trans-Abscisic Acid-L-glutamic Acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various chemical compounds.

Biology: The compound is studied for its role in plant physiology and stress responses.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of neurotransmission.

Industry: It is used in the production of various biochemical products and as a precursor in the synthesis of other compounds

Mechanism of Action

The mechanism of action of (+)-cis,trans-Abscisic Acid-L-glutamic Acid involves its interaction with specific molecular targets and pathways. In plants, abscisic acid binds to receptors that regulate stress responses and developmental processes. L-glutamic acid, on the other hand, acts as an excitatory neurotransmitter in the central nervous system by activating glutamate receptors .

Comparison with Similar Compounds

Similar Compounds

L-Glutamic Acid: An amino acid involved in protein synthesis and neurotransmission.

Abscisic Acid: A plant hormone that regulates stress responses and developmental processes.

Uniqueness

(+)-cis,trans-Abscisic Acid-L-glutamic Acid is unique due to its conjugate structure, combining the properties of both abscisic acid and L-glutamic acid. This dual functionality allows it to participate in a wide range of biological and chemical processes, making it a valuable compound for research and industrial applications .

Biological Activity

(+)-cis,trans-Abscisic Acid-L-glutamic Acid (ABA-L-Glu) is a conjugate of abscisic acid (ABA), a well-known phytohormone that plays a crucial role in various physiological processes in plants, including stress responses, seed germination, and stomatal regulation. This compound has garnered attention for its potential biological activities and applications in plant physiology and agriculture.

Structure and Properties

ABA is a sesquiterpene that functions as a plant hormone, while L-glutamic acid is an amino acid involved in protein synthesis and metabolic pathways. The conjugation of ABA with L-glutamic acid may influence the solubility, stability, and bioactivity of ABA, potentially enhancing its physiological roles in plants.

Stress Response

Research indicates that ABA-L-Glu plays a significant role in mediating plant responses to environmental stresses. For instance, studies have shown that the application of ABA-L-Glu can enhance drought tolerance in various plant species by regulating stomatal closure and improving water retention capabilities. This effect is largely attributed to the increased ABA content following treatment with ABA-L-Glu, which activates stress-responsive genes .

Antioxidant Activity

The antioxidant properties of ABA-L-Glu have been highlighted in several studies. It has been observed that this compound can modulate the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD). For example, in rape seedlings subjected to drought stress, the application of γ-polyglutamic acid (PGA) led to increased levels of these enzymes when combined with ABA treatment . The enhanced antioxidant activity helps mitigate oxidative stress in plants during adverse conditions.

Gene Expression Regulation

ABA-L-Glu influences the expression of genes related to ABA biosynthesis and signaling pathways. In particular, it has been shown to upregulate transcripts of key enzymes involved in ABA metabolism, such as NCED (9-cis-epoxycarotenoid dioxygenase) and ZEP (zeaxanthin epoxidase), which are crucial for the synthesis of ABA under stress conditions . This regulatory mechanism underscores the potential of ABA-L-Glu as a bio-stimulant in agricultural practices.

Drought Stress in Rape Seedlings

In a study examining the effects of γ-PGA on rape seedlings under drought conditions, it was found that the application of ABA-L-Glu significantly increased ABA levels and enhanced the activity of antioxidant enzymes. The results indicated that seedlings treated with ABA-L-Glu exhibited improved growth parameters and higher biomass compared to control groups .

Insulin Sensitivity in Animal Models

Interestingly, research has also explored the effects of ABA on glucose metabolism in animal models. In rat insulinoma cell lines, ABA was shown to enhance insulin release and increase intracellular calcium levels through its interaction with specific receptors. This finding suggests that ABA-L-Glu may have implications beyond plant biology, potentially influencing metabolic processes in animals .

Data Table: Effects of ABA-L-Glu on Antioxidant Enzyme Activity

| Treatment | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | POD Activity (U/mg protein) |

|---|---|---|---|

| Control | 5.2 | 3.1 | 4.0 |

| γ-PGA + PEG | 6.8 | 4.5 | 5.2 |

| γ-PGA + PEG + ABA-L-Glu | 8.5 | 6.0 | 7.0 |

Note: Values are means from three replicates; significant differences were observed at P < 0.05.

Q & A

Q. What are the key structural and chemical identifiers for (+)-cis,trans-Abscisic Acid-L-glutamic Acid?

The compound is a conjugate of abscisic acid (ABA) and L-glutamic acid, with the molecular formula C₂₀H₂₇NO₇ and a molecular weight of 393.43 g/mol . Its systematic name is N-[(2Z,4E)-5-[(1R)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-1-oxo-2,4-pentadien-1-yl]-L-glutamic acid. Structural confirmation requires techniques like nuclear magnetic resonance (NMR) for stereochemical analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How is (+)-cis,trans-Abscisic Acid-L-glutamic Acid synthesized and purified for experimental use?

Synthesis typically involves esterification or amide bond formation between the carboxyl group of ABA and the amino group of L-glutamic acid. Purification methods include reverse-phase chromatography (C18 columns) and preparative HPLC with UV detection at 254 nm, as ABA derivatives absorb strongly in this range . Purity validation (>95%) is achieved via HPLC with a diode-array detector (DAD) and comparison to synthetic standards .

Q. What are the standard protocols for quantifying (+)-cis,trans-Abscisic Acid-L-glutamic Acid in plant tissues?

Extraction involves homogenizing tissues in 80% methanol containing 1% acetic acid, followed by centrifugation and filtration (0.22 µm). Deuterated internal standards (e.g., d₆-ABA) are added to correct for recovery losses . Quantification uses LC-MS/MS with a C18 column and negative ionization mode, monitoring transitions specific to the conjugate (e.g., m/z 393 → 264 for the parent ion) .

Advanced Research Questions

Q. How does the conjugation of L-glutamic acid alter ABA’s receptor-binding affinity and signaling dynamics?

The glutamic acid moiety introduces an additional carboxyl group, which may modify interactions with ABA receptors (e.g., PYR/PYL/RCAR family). Competitive binding assays using recombinant receptors and surface plasmon resonance (SPR) reveal changes in dissociation constants (Kd) compared to free ABA. Molecular dynamics simulations predict altered hydrogen-bonding networks at the receptor-ligand interface .

Q. What role does (+)-cis,trans-Abscisic Acid-L-glutamic Acid play in cross-kingdom signaling between plants and mammals?

In mammals, ABA binds to LANCL2 receptors, activating PPARγ pathways linked to anti-inflammatory responses. The conjugate’s stability in physiological pH (vs. free ABA) enhances its bioavailability. Experimental validation involves treating mammalian cell lines (e.g., RAW 264.7 macrophages) with the conjugate and measuring PPARγ activation via luciferase reporter assays .

Q. How can researchers resolve contradictions in reported bioactivity data for ABA conjugates?

Discrepancies often arise from stereochemical impurities or degradation during storage. Mitigation strategies include:

- Stereochemical verification : Circular dichroism (CD) spectroscopy to confirm the (+)-cis,trans configuration .

- Stability testing : Long-term storage at -20°C in amber vials to prevent photodegradation .

- Bioassay standardization : Using ABA-deficient mutants (e.g., Arabidopsis aba2-1) to eliminate endogenous hormone interference .

Q. What advanced lipidomics approaches are suitable for studying ABA-glutamate conjugates in stress responses?

Untargeted lipidomics using hydrophilic interaction liquid chromatography (HILIC) coupled to high-resolution mass spectrometry (HRMS) can identify ABA-glutamate conjugates in lipid extracts. Multivariate analysis (e.g., PCA or OPLS-DA) differentiates stress-induced metabolite profiles. Isotopic labeling (¹³C-glutamic acid) tracks conjugate biosynthesis in real-time .

Methodological Challenges and Solutions

Q. Why does the conjugate exhibit variable solubility in aqueous buffers, and how can this be optimized?

The compound’s solubility depends on pH due to its ionizable groups (carboxyl and amino). Solubility is maximized in alkaline buffers (pH 8–9) or organic-aqueous mixtures (e.g., 30% DMSO in PBS). Sonication at 40°C for 10 minutes enhances dispersion .

Q. How can researchers distinguish between endogenous ABA and its conjugates in complex matrices?

Immunoaffinity columns with monoclonal antibodies specific to the ABA-glutamate epitope enable selective enrichment. Cross-reactivity is tested against structurally related compounds (e.g., ABA-glucosyl ester) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.